molecular formula C48H62BNO B13737882 N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate

N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate

Cat. No.: B13737882
M. Wt: 679.8 g/mol
InChI Key: DDEDKEQSTHENNM-UHFFFAOYSA-N
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Description

N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate is a complex organic compound with a molecular formula of C45H48BNO. This compound is known for its unique structure, which includes a benzoyl group, a benzyl group, and a tributylammonium group, all connected to a butyltriphenyl borate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate typically involves a multi-step process. One common method includes the reaction of 4-benzoylbenzyl chloride with tributylamine to form the intermediate N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium chloride. This intermediate is then reacted with butyltriphenyl borate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium butyltriphenyl borate
  • N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate

Uniqueness

N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C48H62BNO

Molecular Weight

679.8 g/mol

IUPAC Name

(4-benzoylphenyl)methyl-tributylazanium;butyl(triphenyl)boranuide

InChI

InChI=1S/C26H38NO.C22H24B/c1-4-7-19-27(20-8-5-2,21-9-6-3)22-23-15-17-25(18-16-23)26(28)24-13-11-10-12-14-24;1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h10-18H,4-9,19-22H2,1-3H3;4-18H,2-3,19H2,1H3/q+1;-1

InChI Key

DDEDKEQSTHENNM-UHFFFAOYSA-N

Canonical SMILES

[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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